molecular formula C21H23ClN2O4S B2585578 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(3-chlorophenyl)methanesulfonamide CAS No. 922002-94-6

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(3-chlorophenyl)methanesulfonamide

Cat. No.: B2585578
CAS No.: 922002-94-6
M. Wt: 434.94
InChI Key: YZBSVELDFMVBSE-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(3-chlorophenyl)methanesulfonamide is a structurally complex molecule featuring a benzo[b][1,4]oxazepine core fused with a methanesulfonamide group substituted at the 3-chlorophenyl position. The oxazepine ring system, characterized by a seven-membered heterocycle containing oxygen and nitrogen, is modified with allyl and dimethyl substituents at the 5- and 3-positions, respectively. The methanesulfonamide moiety, a common pharmacophore in enzyme inhibitors, is linked to the 7-position of the benzoxazepine scaffold.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S/c1-4-10-24-18-12-17(8-9-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-6-5-7-16(22)11-15/h4-9,11-12,23H,1,10,13-14H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBSVELDFMVBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(3-chlorophenyl)methanesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H24ClN2O3SC_{22}H_{24}ClN_2O_3S, with a molecular weight of 436.95 g/mol. The presence of the methanesulfonamide group and the tetrahydrobenzo[b][1,4]oxazepin structure contributes to its unique pharmacological profile.

Research indicates that this compound may interact with various biological targets:

  • Androgen Receptor Modulation : The compound has been studied for its ability to degrade and inhibit androgen receptors, which are implicated in various cancers, particularly prostate cancer. This activity suggests potential use in targeted cancer therapies .
  • Neurotransmitter Receptor Interaction : Preliminary studies suggest that it may also affect neurotransmitter systems, particularly through modulation of glutamate receptors. Such interactions could influence neuroprotective pathways and have implications for treating neurological disorders .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

  • In Vitro Studies : In cell line assays, the compound demonstrated cytotoxic effects against prostate cancer cells by inducing apoptosis and inhibiting cell proliferation. The effective concentration (EC50) was observed to be in the low micromolar range .

Neuroprotective Effects

The compound's potential neuroprotective effects have been evaluated through:

  • Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes. These effects were attributed to its ability to modulate excitotoxicity mediated by glutamate receptors .

Case Studies

  • Prostate Cancer Model : A study involving androgen-sensitive prostate cancer cell lines demonstrated that treatment with the compound led to a significant reduction in tumor growth compared to control groups. The mechanism was linked to androgen receptor degradation pathways .
  • Neurodegenerative Disease Model : In a model of Alzheimer’s disease, the compound was shown to reduce amyloid-beta plaque formation and improve cognitive function as measured by behavioral tests. This suggests a dual role in both cancer therapy and neuroprotection .

Data Summary Table

Biological ActivityObservationsReference
Androgen Receptor InhibitionInduces degradation of androgen receptors
Cytotoxicity in Cancer CellsEC50 in low micromolar range
NeuroprotectionReduces neuronal loss in rodent models
Alzheimer's Disease ImpactDecreases amyloid-beta formation

Comparison with Similar Compounds

Sulfonamide Derivatives

The compound shares a methanesulfonamide group with derivatives like the sulfamethoxazole-based compound described in (N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide). However, the core structure diverges significantly: the target compound’s benzooxazepine ring contrasts with the isoxazole-thiadiazine hybrid in ’s derivative.

Heterocyclic Systems

Compounds with benzo-fused oxazepine cores, such as riluzole derivatives or GABA receptor modulators, often exhibit neuroactive properties. The allyl and dimethyl substituents in the target compound could sterically hinder interactions with enzymes or receptors compared to smaller substituents (e.g., methyl or hydrogen) in analogues.

Pharmacological and Functional Comparisons

However, the bulky benzooxazepine core may reduce solubility, limiting bioavailability compared to simpler sulfonamides. In contrast, highlights anandamide, a cannabinoid receptor ligand with an arachidonic acid-derived structure, emphasizing that even distant structural motifs (e.g., lipid tails vs. sulfonamides) dictate receptor specificity .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Substituents Key Functional Groups Potential Activity
Target Compound Benzo[b][1,4]oxazepine 5-allyl, 3,3-dimethyl, 3-ClPh Methanesulfonamide Enzyme inhibition (inferred)
Compound Isoxazole-thiadiazine p-ClPh, phenylamino Benzenesulfonamide Antimicrobial (inferred)
Anandamide Arachidonylethanolamide Ethanolamide, arachidonate Amide, polyunsaturated tail Cannabinoid receptor ligand

Research Findings and Limitations

Current literature lacks direct pharmacological or pharmacokinetic data for the target compound. Comparisons rely on structural inferences and known behaviors of analogous systems. For instance:

  • The 3-chlorophenyl group may enhance metabolic stability compared to para-substituted analogues due to reduced oxidative susceptibility .
  • The benzooxazepine core’s rigidity could limit conformational flexibility, affecting binding to dynamic enzyme active sites.

Further studies are needed to validate these hypotheses through in vitro assays and molecular docking simulations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

  • Methodology : The synthesis typically involves multi-step protocols, including cyclization of nitroarenes or nitroalkenes using palladium catalysts with formic acid derivatives as CO surrogates . Yield optimization may involve adjusting solvent systems (e.g., DMF or THF), temperature gradients (80–120°C), and catalyst loading (5–10 mol% Pd). Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended to isolate the benzoxazepine core .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR can confirm the allyl, dimethyl, and sulfonamide groups. Aromatic protons in the benzo[b]oxazepine ring appear as multiplet signals at δ 6.8–7.5 ppm .
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and fragments, such as the 3-chlorophenylsulfonamide moiety .
  • FT-IR : Key peaks include C=O (1680–1720 cm1^{-1}) and S=O (1150–1200 cm1^{-1}) stretches .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodology :

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy to detect aggregation .
  • Stability : Incubate at 37°C for 24–72 hours and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What mechanistic insights exist for the palladium-catalyzed reductive cyclization step in its synthesis?

  • Methodology : The Pd catalyst (e.g., Pd(OAc)2_2) facilitates CO insertion into the nitro group, forming a nitrene intermediate. Density functional theory (DFT) calculations can model transition states, while kinetic studies (e.g., varying CO pressure) reveal rate-limiting steps. Control experiments with deuterated substrates may clarify hydrogen transfer pathways .

Q. How does the 3-chlorophenylsulfonamide moiety influence biological activity compared to analogs?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituents like -F, -CF3_3, or -OCH3_3 on the phenyl ring. Test against target enzymes (e.g., kinases) using fluorescence polarization assays .
  • Computational Docking : Use Schrödinger Suite or AutoDock to compare binding affinities of the 3-chloro group in hydrophobic pockets .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodology :

  • Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify metabolites via LC-MS/MS. CYP3A4/2D6 inhibitors (e.g., ketoconazole) can pinpoint metabolic hotspots .
  • Pharmacokinetics : Administer IV/PO doses in rodent models; calculate AUC and t1/2t_{1/2} to correlate bioavailability with efficacy .

Q. Can computational models predict off-target interactions for this compound?

  • Methodology :

  • Proteome Screening : Use AlphaFold-predicted structures and molecular dynamics (MD) simulations to assess binding to non-target proteins (e.g., GPCRs, ion channels) .
  • Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and cardiotoxicity risks .

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